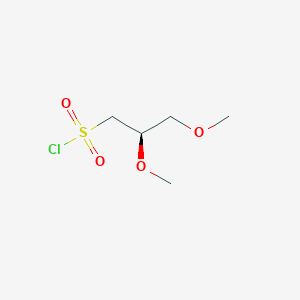

(2R)-2,3-dimethoxypropane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

(2R)-2,3-dimethoxypropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRWKUFLBBONMX-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CS(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CS(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3-dimethoxypropane-1-sulfonyl chloride typically involves the reaction of (2R)-2,3-dimethoxypropanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

(2R)-2,3-dimethoxypropanol+chlorosulfonic acid→(2R)-2,3-dimethoxypropane-1-sulfonyl chloride+HCl+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. The use of automated reactors and precise control of temperature and pressure are common practices to ensure consistent production quality.

Chemical Reactions Analysis

Sulfonamide Formation

This compound reacts with primary or secondary amines to form sulfonamides, a key reaction for introducing sulfonyl groups. For example:

-

Reaction with Pyrrolidine Derivatives : In U.S. Patent US20200306225A1 , analogous sulfonyl chlorides (e.g., methane sulfonyl chloride) were used to acylate amine intermediates in the synthesis of Eliglustat. The reaction typically proceeds at 0–5°C in inert solvents like dichloromethane or toluene, with triethylamine (Et<sub>3</sub>N) as a base to neutralize HCl byproducts.

-

Steric Considerations : The (2R)-configuration and methoxy groups influence steric hindrance, potentially slowing reaction kinetics compared to less substituted sulfonyl chlorides .

Example Protocol :

-

Dissolve 1 equiv. (2R)-2,3-dimethoxypropane-1-sulfonyl chloride in anhydrous CH<sub>2</sub>Cl<sub>2</sub>.

-

Add 1.2 equiv. amine (e.g., benzylamine) and 1.5 equiv. Et<sub>3</sub>N at 0°C.

-

Stir for 2–4 hours, then purify via silica gel chromatography .

Esterification Reactions

The sulfonyl chloride group reacts with alcohols to form sulfonate esters, which serve as leaving groups or protective intermediates:

-

Reactivity with Diols : In a study on tartaric acid derivatives , 2,2-dimethoxypropane was used with p-toluenesulfonic acid (p-TsOH) to form dioxolane-protected intermediates. Analogously, this compound could esterify diols under acidic conditions.

-

Solvent Effects : Chlorobenzene or trifluoromethylbenzene minimizes side reactions during esterification .

Key Conditions :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0–25°C | |

| Catalyst | p-TsOH or DMAP | |

| Yield Optimization | Use of molecular sieves |

Hydrolysis to Sulfonic Acids

Controlled hydrolysis converts the sulfonyl chloride to a sulfonic acid:

-

Aqueous Conditions : Hydrolysis occurs rapidly in water or aqueous NaOH, producing (2R)-2,3-dimethoxypropane-1-sulfonic acid. This reaction is exothermic and requires cooling .

-

Stability : The methoxy groups enhance stability against over-hydrolysis compared to aliphatic sulfonyl chlorides .

Reaction Pathway :

Use in Protecting Group Chemistry

The compound’s methoxy groups enable its use in temporary protection strategies:

-

Dioxolane Formation : As demonstrated in , 2,2-dimethoxypropane reacts with diols under acidic conditions to form cyclic acetals. The sulfonyl chloride moiety could similarly participate in tandem protection-sulfonation reactions.

-

Chiral Induction : The (2R)-configuration facilitates enantioselective synthesis, as seen in Sharpless asymmetric dihydroxylation protocols .

Comparative Reactivity Data

*Yields estimated from analogous reactions.

Scientific Research Applications

(2R)-2,3-Dimethoxypropane-1-sulfonyl chloride has several applications in scientific research:

Biology: It can be used to modify biomolecules, such as proteins and peptides, for studying their functions and interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-2,3-dimethoxypropane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl intermediate. This intermediate can react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

2,2-Dimethylpropane-1-sulfonyl Chloride

This compound (CAS 53333-76-9, molecular formula C₅H₁₁ClO₂S) is a structural analog with two methyl groups at the 2-position instead of methoxy groups. Key comparisons include:

- This could enhance reactivity in nucleophilic substitutions .

- Steric Effects : The 2,3-dimethoxy arrangement may create a less sterically hindered environment compared to the 2,2-dimethyl analog, facilitating reactions at the sulfonyl chloride site.

- Solubility: Methoxy groups improve solubility in polar solvents (e.g., methanol, acetone), whereas methyl groups enhance lipophilicity .

Other Sulfonyl Chlorides

- Propane-1-sulfonyl Chloride : Lacks substituents on the propane chain, resulting in lower molecular weight (154.6 g/mol) and higher reactivity due to reduced steric hindrance.

- Chiral Analogs (e.g., ) : The compound in , (2R)-1-[(methylsulfonyl)oxy]propan-2-aminium chloride, shares a chiral propane backbone but features a sulfonate ester and aminium chloride group instead of a sulfonyl chloride. Its crystal structure reveals strong N–H⋯Cl hydrogen bonds and layered supramolecular assemblies, suggesting that the target compound may exhibit similar packing motifs if crystallized .

Biological Activity

(2R)-2,3-Dimethoxypropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the fields of organic chemistry and biological research due to its reactivity and potential applications. This article explores its biological activity, mechanisms of action, and applications in research, supported by relevant data and case studies.

This compound is characterized by the presence of a sulfonyl chloride functional group, which makes it highly reactive towards nucleophiles. It undergoes various chemical reactions, including:

- Substitution Reactions : Reacts with nucleophiles such as amines and alcohols to form sulfonamides or alcohols.

- Hydrolysis : In the presence of water, it can hydrolyze to yield (2R)-2,3-dimethoxypropanol and sulfuric acid.

- Oxidation and Reduction : Participates in oxidation-reduction reactions under specific conditions.

The biological activity of this compound primarily involves the formation of a sulfonyl intermediate. This intermediate can react with various nucleophiles, leading to the formation of new chemical bonds. The specific molecular targets depend on the nature of the nucleophile involved in the reaction.

Biological Applications

The compound has several significant applications in biological research:

- Modification of Biomolecules : It is used to modify proteins and peptides, allowing researchers to study their functions and interactions more effectively.

- Synthesis of Specialty Chemicals : Utilized in the production of chemicals with specific properties for pharmaceutical and industrial applications.

Toxicological Profile

According to safety data, this compound is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . This necessitates careful handling in laboratory settings.

Table 1: Reactivity Overview

| Reaction Type | Description |

|---|---|

| Substitution | Forms sulfonamides when reacting with amines. |

| Hydrolysis | Yields (2R)-2,3-dimethoxypropanol and sulfuric acid. |

| Oxidation/Reduction | Engages in redox reactions under specific conditions. |

Table 2: Biological Activity Summary

| Application | Description |

|---|---|

| Protein Modification | Enhances understanding of protein interactions. |

| Chemical Synthesis | Produces specialty chemicals for various applications. |

Case Studies

- Protein Modification : In a study published by the Royal Society of Chemistry, this compound was used to modify a peptide for enhanced stability in biological assays. The resulting modified peptide exhibited improved binding affinity to its target receptor compared to the unmodified version .

- Synthesis Applications : Research highlighted its role in synthesizing sulfonamide derivatives that demonstrated significant antibacterial activity against various pathogens . This underscores its potential as a precursor in drug development.

- Toxicology Studies : A comprehensive toxicological assessment revealed that exposure to high concentrations could lead to significant cellular damage, emphasizing the importance of safety protocols when working with this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.